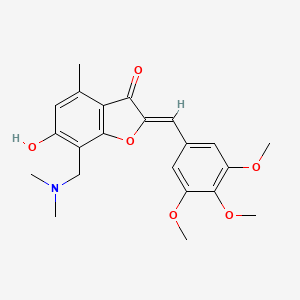![molecular formula C17H27N3O3 B2620011 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide CAS No. 848907-20-0](/img/structure/B2620011.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(4-methylcyclohexyl)acetamide is a complex organic compound that belongs to the class of spirohydantoins These compounds are characterized by a spiro-connected hydantoin ring system, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide typically involves the following steps:
Formation of the Spirohydantoin Core: The spirohydantoin core can be synthesized by reacting cyclohexanone with urea in the presence of a strong acid catalyst, such as hydrochloric acid, to form the intermediate 1,3-diazaspiro[4.5]decane-2,4-dione.
Acylation Reaction: The intermediate is then acylated using 4-methylcyclohexylamine and acetic anhydride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the spirohydantoin ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides or spirohydantoins.
科学的研究の応用
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant properties, showing promise in the treatment of epilepsy.
作用機序
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The spirohydantoin core is believed to modulate the activity of these targets, leading to its observed biological effects. In the case of its anticonvulsant activity, the compound may inhibit the excessive neuronal discharge associated with seizures.
類似化合物との比較
Similar Compounds
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
- 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-methylcyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent.
特性
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12-5-7-13(8-6-12)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h12-13H,2-11H2,1H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYWYJKMOOULDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2619928.png)
![2,5-dimethoxy-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2619929.png)
![1-(3-Ethoxypropyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2619930.png)
![1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B2619931.png)
![11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2619932.png)





![3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2619946.png)

![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2619948.png)
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B2619951.png)
